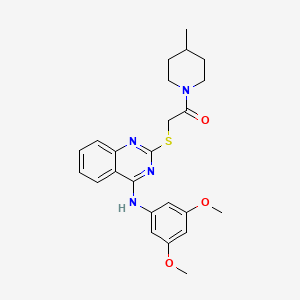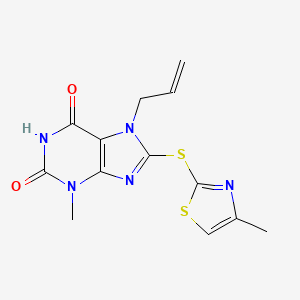![molecular formula C20H18FNO4 B2684558 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903185-47-7](/img/structure/B2684558.png)
4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzo[f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The structure of this compound features a benzo[f][1,4]oxazepine core with various substituents, making it a subject of interest for synthetic chemists and pharmacologists.
Mechanism of Action
Target of action
Benzoxazepine derivatives have been found to exhibit a wide range of biological activities. They have been reported to show antithrombotic, antiepileptic, anticonvulsant, anti-inflammatory, antifungal, antagonist and analgesic, antipsychotic, anxiolytics, antihistaminic, antiaggregating, and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activities .
Mode of action
The mode of action of benzoxazepine derivatives can vary greatly depending on the specific compound and its targets. For example, some benzoxazepine derivatives may act as inhibitors of certain enzymes, while others may act as agonists or antagonists of various receptors .
Biochemical pathways
The biochemical pathways affected by benzoxazepine derivatives can also vary widely. For instance, some benzoxazepine derivatives may affect pathways related to inflammation, pain perception, or cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of benzoxazepine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of benzoxazepine derivatives can include changes in enzyme activity, alterations in receptor signaling, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzoxazepine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Benzo[f][1,4]oxazepine Core: : This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions. For example, 2-aminophenol can react with 2-chlorobenzaldehyde in the presence of a base like sodium hydroxide to form the oxazepine ring .
-
Introduction of the Fluorophenyl Group: : The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride .
-
Propyl Substitution: : The propyl group can be added through alkylation reactions, where the oxazepine intermediate is treated with a propyl halide in the presence of a strong base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxoethyl group, using oxidizing agents like potassium permanganate or chromium trioxide .
-
Reduction: : Reduction reactions can target the oxo groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, potassium carbonate for alkylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[f][1,4]oxazepines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzo[f][1,4]oxazepines have been studied for their potential as enzyme inhibitors and receptor modulators. This compound, in particular, could be explored for its interactions with biological macromolecules.
Medicine
Medicinally, compounds with similar structures have shown promise as anti-inflammatory, analgesic, and antipsychotic agents. Research into this compound could reveal new therapeutic applications, especially in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Loxapine: An antipsychotic drug with a similar benzo[f][1,4]oxazepine core.
Amoxapine: An antidepressant that also shares the oxazepine structure.
Dibenzo[b,f][1,4]oxazepine Derivatives: Various derivatives with different substituents that exhibit a range of pharmacological activities.
Uniqueness
What sets 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a compound of significant interest for further research.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-2-5-18-20(25)22(12-16(23)13-8-10-14(21)11-9-13)19(24)15-6-3-4-7-17(15)26-18/h3-4,6-11,18H,2,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPEIPUCPCKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2684478.png)
![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)


![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)

![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2684487.png)

amine hydrochloride](/img/structure/B2684491.png)
![(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2684493.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)


